2-(4-Hydroxyphenyl)-4-methylhexahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-Hydroxyphenyl)-4-methylhexahydro-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes a hydroxyphenyl group and a hexahydroisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-4-methylhexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-hydroxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine undergoes cyclization under acidic conditions to yield the desired hexahydroisoindole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-4-methylhexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Hydroxyphenyl)-4-methylhexahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-4-methylhexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)ethanol: Shares the hydroxyphenyl group but lacks the hexahydroisoindole core.
4-Hydroxyphenylacetic acid: Contains the hydroxyphenyl group with a different functional group attached.
4-Hydroxyphenylpyruvic acid: Another compound with a hydroxyphenyl group but with a keto acid functionality.
Uniqueness
2-(4-Hydroxyphenyl)-4-methylhexahydro-1H-isoindole-1,3(2H)-dione is unique due to its hexahydroisoindole core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other hydroxyphenyl-containing compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
114450-96-3 |
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Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-4-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H17NO3/c1-9-3-2-4-12-13(9)15(19)16(14(12)18)10-5-7-11(17)8-6-10/h5-9,12-13,17H,2-4H2,1H3 |
InChI Key |
JZFMZNRIKIVITN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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